10074-A4

Description

Properties

IUPAC Name |

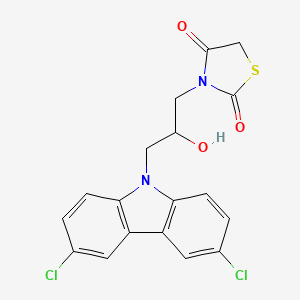

3-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2O3S/c19-10-1-3-15-13(5-10)14-6-11(20)2-4-16(14)21(15)7-12(23)8-22-17(24)9-26-18(22)25/h1-6,12,23H,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCNHANGMZXFWOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)S1)CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Combretastatin A4 Binding to β-Tubulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Combretastatin A4 (CA-4), a natural stilbenoid derived from the African bush willow Combretum caffrum, is a potent anti-cancer agent renowned for its high affinity for tubulin, the fundamental protein subunit of microtubules. By interfering with microtubule dynamics, CA-4 exhibits significant cytotoxic and vascular-disrupting effects, making it a valuable lead compound in oncology research. This technical guide provides an in-depth examination of the Combretastatin A4 binding site on β-tubulin, presenting quantitative data, detailed experimental protocols for characterizing this interaction, and visualizations of the critical signaling pathways involved.

The Combretastatin A4 Binding Site on β-Tubulin

Combretastatin A4 binds to the colchicine-binding site located on the β-tubulin subunit, near the interface with the α-tubulin subunit.[1][2][3] This interaction is non-covalent and sterically hinders the tubulin heterodimer from adopting the straight conformation necessary for polymerization into microtubules.[4]

The structural integrity of CA-4 is crucial for its potent inhibitory activity. Key pharmacophoric features include:

-

A 3,4,5-trimethoxyphenyl A-ring : This moiety is a hallmark of many potent inhibitors that bind to the colchicine site.[5][6]

-

A substituted B-ring (typically a 4-methoxyphenyl group).[5]

-

A cis-stilbene bridge : The cis configuration of the olefin bridge is critical for high-affinity binding.[4][5] The thermodynamically more stable trans-isomer is significantly less active.[1] The two phenyl rings in the active cis conformation are tilted at an angle relative to each other.[4]

Computational docking and X-ray crystallography studies have confirmed that CA-4 binds within a pocket on β-tubulin, interacting with key residues that stabilize the drug-protein complex.[1][7] This binding ultimately inhibits microtubule assembly, leading to a cascade of anti-cancer effects.[2][8]

Quantitative Analysis of Combretastatin A4 Activity

The potency of Combretastatin A4 and its analogs is quantified through various in vitro assays. The most common metrics include the half-maximal inhibitory concentration (IC50) for tubulin polymerization and for the growth inhibition of cancer cell lines.

| Compound | Assay Type | Parameter | Value | Cell Line / Conditions | Reference(s) |

| Combretastatin A4 (CA-4) | Tubulin Polymerization Inhibition | IC50 | 0.53 - 3.0 µM | Purified tubulin | [9] |

| Combretastatin A4 (CA-4) | Cytotoxicity | IC50 | 0.9 - 26 nM | NUGC3, MKN45, MESSA, A549, MCF-7 | [10] |

| CA-4 Phosphate (CA4P) | Endothelial Cell Proliferation | Inhibition | Effective at 1-10 nM | Cytokine-stimulated endothelial cells | [11] |

| CA-4 Phosphate (CA4P) | Endothelial Cell Proliferation | Toxicity | > 10 nM | Endothelial cells | [11] |

| 1-Aroylindoles (CA-4 Analog) | Cytotoxicity | IC50 | 0.9 - 26 nM | NUGC3, MKN45, MESSA, A549, MCF-7 | [10] |

| 3-Aroylindoles (CA-4 Analog) | Cytotoxicity | IC50 | 0.9 - 26 nM | NUGC3, MKN45, MESSA, A549, MCF-7 | [10] |

Mechanism of Action and Key Signaling Pathways

The binding of CA-4 to β-tubulin initiates a series of events that disrupt cellular function, primarily in rapidly proliferating cells like cancer cells and endothelial cells in the tumor neovasculature.

Inhibition of Microtubule Dynamics and Mitotic Arrest

By binding to the colchicine site, CA-4 prevents the polymerization of αβ-tubulin heterodimers into microtubules.[3][12] This disruption of the dynamic equilibrium between tubulin dimers and microtubules is critical during cell division, as it prevents the formation of a functional mitotic spindle.[10] Consequently, the cell cycle is arrested in the G2/M phase, which can ultimately trigger programmed cell death (apoptosis).[13][14]

Caption: CA-4's primary mechanism leading to apoptosis.

Vascular Disruption

A key therapeutic action of CA-4 and its prodrug, Combretastatin A4 Phosphate (CA4P), is its ability to act as a Vascular Disrupting Agent (VDA).[2][15] It selectively targets the immature vasculature of tumors. The disruption of the endothelial cell cytoskeleton leads to a change in cell shape and a breakdown of cell-cell junctions.[15][16]

This process involves the interference with Vascular Endothelial-cadherin (VE-cadherin) signaling.[6][11][17] Disruption of the VE-cadherin/β-catenin/Akt signaling pathway increases endothelial permeability, leading to rapid vascular collapse, tumor necrosis, and hemorrhage.[11][17]

Caption: CA-4 induced vascular disruption signaling cascade.

Detailed Experimental Protocols

Characterizing the interaction between a compound and tubulin is fundamental for drug development. The following are key experimental protocols used to determine the binding and activity of agents like Combretastatin A4.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system. It relies on a fluorescent reporter, such as DAPI, which preferentially binds to polymerized microtubules, causing a significant increase in fluorescence intensity.[18][19]

Methodology:

-

Reagent Preparation :

-

Prepare a tubulin solution (e.g., 2 mg/mL purified porcine brain tubulin) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice.[18]

-

Add GTP to a final concentration of 1 mM and a polymerization enhancer like glycerol (10%).[18]

-

Add a fluorescent reporter dye (e.g., DAPI at ~6 µM).[18]

-

Prepare serial dilutions of the test compound (Combretastatin A4) and controls (e.g., Paclitaxel as a polymerization promoter, vehicle as negative control).

-

-

Assay Procedure :

-

Pipette the compound dilutions into a pre-warmed (37°C) 96-well plate.

-

To initiate polymerization, add the cold tubulin polymerization mix to each well.

-

Immediately place the plate into a fluorescence plate reader pre-heated to 37°C.

-

-

Data Acquisition :

-

Measure fluorescence intensity (e.g., Excitation: 360 nm, Emission: 450 nm) every 60 seconds for 60 minutes.[20]

-

-

Data Analysis :

-

Plot fluorescence intensity versus time for each concentration.

-

Calculate the rate of polymerization and the maximum polymer mass.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[21]

-

Caption: Workflow for the in vitro tubulin polymerization assay.

Competitive Radioligand Binding Assay

This assay is considered a gold standard for determining the binding affinity (Ki) of a test compound to a specific receptor site.[22] It measures the ability of an unlabeled compound (CA-4) to compete with a radiolabeled ligand (e.g., [3H]colchicine) for binding to tubulin.

Methodology:

-

Reagent Preparation :

-

Prepare a source of tubulin (e.g., membrane homogenates from cells expressing the target or purified tubulin).

-

Select a suitable radioligand that binds to the colchicine site (e.g., [3H]colchicine) and an unlabeled competitor (CA-4).[23]

-

Prepare incubation buffer.

-

-

Assay Procedure :

-

Incubate the tubulin preparation with a fixed concentration of the radioligand (typically at or below its Kd value) and a range of concentrations of the unlabeled test compound (CA-4).[22]

-

Allow the reaction to reach equilibrium.

-

To determine non-specific binding , a parallel set of tubes is prepared containing a high concentration of an unlabeled ligand to saturate the specific binding sites.

-

-

Separation :

-

Separate the bound radioligand from the free (unbound) radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the tubulin-ligand complex.[22]

-

Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Detection :

-

Place the filters into scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis :

-

Subtract non-specific binding from total binding to get specific binding.

-

Plot the percentage of specific binding against the concentration of the competitor (CA-4) to generate a competition curve.

-

Calculate the IC50 value from the curve, which is the concentration of CA-4 that inhibits 50% of the specific binding of the radioligand.

-

Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Cell Viability / Cytotoxicity Assay (MTT Assay)

This cell-based assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity. It is used to determine the concentration at which a compound reduces cell viability by 50% (IC50 or GI50).

Methodology:

-

Cell Culture :

-

Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment :

-

Treat the cells with serial dilutions of Combretastatin A4 for a specified period (e.g., 24, 48, or 72 hours).[24] Include vehicle-only controls.

-

-

MTT Incubation :

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization :

-

Data Acquisition :

-

Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (e.g., 570 nm).[5]

-

-

Data Analysis :

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50/GI50 value.[21]

-

References

- 1. researchgate.net [researchgate.net]

- 2. The vascular disrupting agent combretastatin A-4 phosphate causes prolonged elevation of proteins involved in heme flux and function in resistant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Delineating the interaction of combretastatin A-4 with αβ tubulin isotypes present in drug resistant human lung carcinoma using a molecular modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advances in Combretastatin A-4 Inspired Inhibitors of Tubulin Polymerization: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Combretastatin A4 phosphate induces programmed cell death in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Tubulin-Binding Agent Combretastatin A-4-Phosphate Arrests Endothelial Cells in Mitosis and Induces Mitotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Vascular disrupting agents | amdbook.org [amdbook.org]

- 16. Effects of combretastatin A4 phosphate on endothelial cell morphology in vitro and relationship to tumour vascular targeting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Probes for Tubulin and Other Cytoskeletal Proteins—Section 11.2 | Thermo Fisher Scientific - TW [thermofisher.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. giffordbioscience.com [giffordbioscience.com]

- 23. A radioligand binding assay for antitubulin activity in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of 10074-A4 (Combretastatin A4-Phosphate) as a Vascular Disrupting Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the vascular disrupting agent 10074-A4, more commonly known as Combretastatin A4-Phosphate (CA4P) or Fosbretabulin. CA4P is a water-soluble prodrug of Combretastatin A4 (CA4), a potent tubulin-binding agent. This document details its core mechanism of action, which centers on the disruption of established tumor vasculature, leading to widespread tumor necrosis. We present collated quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in oncology and drug development.

Core Mechanism of Action

Combretastatin A4-Phosphate (CA4P) exerts its potent anti-tumor effects not by directly killing cancer cells in the manner of traditional chemotherapy, but by targeting the tumor's lifeline: its blood supply. As a leading vascular disrupting agent (VDA), its mechanism is rapid and selective for the abnormal, newly formed vasculature characteristic of solid tumors.[1]

Upon systemic administration, the phosphate group of CA4P is rapidly cleaved by endogenous phosphatases, releasing the active cytotoxic agent, Combretastatin A4 (CA4).[1] The primary molecular target of CA4 is the tubulin heterodimer, a fundamental component of microtubules.

The core mechanism can be dissected into two interconnected events:

-

Disruption of Endothelial Cell Cytoskeleton: CA4 binds to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[2] This inhibition of microtubule assembly leads to a rapid collapse of the endothelial cell cytoskeleton.[1] The consequence is a dramatic change in endothelial cell morphology; the cells, normally flat and elongated, become rounded.[3] This rounding directly constricts the vascular lumen, impeding blood flow.

-

Disruption of Endothelial Cell Junctions: Beyond cytoskeletal collapse, CA4P disrupts the integrity of adherens junctions between endothelial cells. Specifically, it interferes with the vascular endothelial-cadherin (VE-cadherin)/β-catenin signaling pathway.[2][4] This leads to the breakdown of cell-cell adhesion, creating gaps in the vessel wall and significantly increasing vascular permeability. The subsequent leakage of plasma into the tumor interstitial space raises intratumoral pressure, further contributing to the collapse of blood vessels and cessation of blood flow.[2][4]

The culmination of these events is a rapid and catastrophic shutdown of blood flow within the tumor core, often within minutes to hours of administration.[1][3] This acute ischemia leads to extensive secondary hemorrhagic necrosis of the tumor tissue.[1][2] A characteristic feature of VDA activity is the survival of a "viable rim" of tumor tissue at the periphery, which is supplied by more stable, normal host vasculature.[5] This necessitates the combination of CA4P with other therapeutic modalities to target these surviving cancer cells.

Signaling Pathway of CA4P-Induced Vascular Disruption

The signaling cascade initiated by CA4P culminates in the dual disruption of the endothelial cytoskeleton and intercellular junctions. The pathway begins with the dephosphorylation of the prodrug and its subsequent binding to tubulin, which then triggers downstream effects on VE-cadherin-mediated cell adhesion. The disruption of the VE-cadherin/β-catenin/Akt signaling pathway is a critical component of this process.[2][4]

Caption: Signaling pathway of this compound (CA4P) in tumor endothelial cells.

Quantitative Preclinical and Clinical Data

The efficacy of CA4P has been quantified in numerous studies. The following tables summarize key in vitro cytotoxicity and in vivo tumor growth inhibition data.

Table 1: In Vitro Cytotoxicity (IC50 Values) of Combretastatin A4 (CA4)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| BFTC 905 | Human Bladder Cancer | < 4 | [6] |

| TSGH 8301 | Human Bladder Cancer | < 4 | [6] |

| HUVEC | Human Umbilical Vein Endothelial Cells | Proliferation inhibited at ≥ 0.1 ng/mL | [7] |

| MG-63 | Human Osteosarcoma | 1.3 ± 0.2 | [8] |

| HCT-116 | Human Colorectal Carcinoma | 1.1 ± 0.1 | [8] |

Note: IC50 values can vary based on experimental conditions such as exposure time and assay method.

Table 2: Preclinical In Vivo Efficacy of CA4P

| Tumor Model | Animal Model | CA4P Dose | Outcome | Reference |

| B16 Melanoma | Mice | Every 2 days for 8 days | Significant delay in tumor growth vs. control (902 mm³ vs. 1542 mm³) | [2] |

| RENCA-luc Kidney Cancer | Orthotopic Mouse Model | 150 mg/kg | >90% reduction in bioluminescence signal after 2.5 hours | [9] |

| MDA-MB-231 Breast Cancer | Orthotopic SCID Mice | 120 mg/kg | >80% reduction in bioluminescence signal within 2-4 hours | [10] |

| KHT Sarcoma | Mice | 100 mg/kg | Significant reduction in patent blood vessels at 4 hours | [11] |

| HER2+ SKOV3 Ovarian Cancer | Xenograft Mice | 5 doses, twice a week | Combined with HER2-CAR-T cells, significantly reduced tumor volume | [7] |

Key Experimental Protocols

Cell Viability Measurement using MTT Assay

This protocol is used to assess the cytotoxic effects of CA4P on endothelial or cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[12][13]

Materials:

-

96-well flat-bottom plates

-

Cancer or endothelial cell line of interest

-

Complete cell culture medium

-

CA4P or CA4 stock solution

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of CA4P in culture medium. Remove the old medium from the wells and add 100 µL of the CA4P dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (background control).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[13]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14] Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a plate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[13]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance. Plot the percentage of viability against the drug concentration to determine the IC50 value.

In Vivo Tumor Xenograft Model for VDA Efficacy

This protocol outlines a general procedure for evaluating the anti-tumor and vascular-disrupting effects of CA4P in a murine xenograft model.

Principle: Human tumor cells are implanted into immunodeficient mice to grow as solid tumors. The mice are then treated with the VDA, and effects on tumor growth, animal survival, and tumor vasculature are monitored over time.

Materials:

-

Immunodeficient mice (e.g., NOD-SCID or BALB/c nude)

-

Human cancer cell line (e.g., MDA-MB-231, RENCA)

-

Sterile PBS and cell culture medium

-

Matrigel (optional)

-

CA4P for injection, dissolved in a sterile vehicle (e.g., saline)

-

Calipers for tumor measurement

-

Anesthesia

-

Perfusion dyes (e.g., Hoechst 33342) and antibodies for immunohistochemistry (e.g., anti-CD31)

Procedure:

-

Cell Preparation: Harvest cancer cells during their logarithmic growth phase. Wash the cells with sterile PBS and resuspend them at a concentration of approximately 5-10 x 10⁶ cells per 100-200 µL. For some models, cells can be mixed 1:1 with Matrigel to improve tumor establishment.[15]

-

Tumor Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension into the flank of each mouse.[15] For orthotopic models, inject cells into the relevant organ (e.g., mammary fat pad for breast cancer).

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

-

Treatment Administration: Randomize mice into treatment and control groups. Administer CA4P (e.g., 20-150 mg/kg) via intravenous (i.v.) or intraperitoneal (i.p.) injection according to the planned schedule (e.g., twice weekly).[6][7] The control group receives vehicle only.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is often tumor growth delay or inhibition. Kaplan-Meier survival analysis can also be performed.

-

Vascular Disruption Analysis (Terminal Endpoint): At specific time points after the final dose (e.g., 2, 4, 24 hours), a cohort of mice can be euthanized for mechanistic studies.

-

Perfusion Analysis: Inject a vascular perfusion marker like Hoechst 33342 intravenously a few minutes before euthanasia.

-

Histology: Excise tumors, fix in formalin, and embed in paraffin. Section the tumors and perform H&E staining to assess necrosis and immunohistochemistry (IHC) with an endothelial marker like anti-CD31 to quantify microvessel density (MVD).[11]

-

Experimental Workflow

The preclinical evaluation of a vascular disrupting agent like CA4P typically follows a multi-stage workflow, progressing from in vitro characterization to in vivo efficacy studies.

Caption: A typical preclinical experimental workflow for evaluating CA4P.

References

- 1. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of combretastatin A4 phosphate on endothelial cell morphology in vitro and relationship to tumour vascular targeting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Combretastatin A4 phosphate: a novel vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Demonstrating Tumor Vascular Disrupting Activity of the Small-Molecule Dihydronaphthalene Tubulin-Binding Agent OXi6196 as a Potential Therapeutic for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Vascular Disrupting Agent CA4P Improves the Antitumor Efficacy of CAR-T Cells in Preclinical Models of Solid Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structurally simplified biphenyl combretastatin A4 derivatives retain in vitro anti-cancer activity dependent on mitotic arrest | PLOS One [journals.plos.org]

- 9. Vascular disrupting agent shows activity in kidney cancer model | BioWorld [bioworld.com]

- 10. Non-Invasive Evaluation of Acute Effects of Tubulin Binding Agents: A Review of Imaging Vascular Disruption in Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterizing the Tumor Response to CA4P Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchhub.com [researchhub.com]

- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 14. MTT Assay [protocols.io]

- 15. benchchem.com [benchchem.com]

The Discovery and Origin of Combretastatin A4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Combretastatin A4 (CA4), a natural stilbenoid phenol, stands as a pivotal molecule in the landscape of anti-cancer drug discovery. Its potent cytotoxic and anti-vascular activities have spurred extensive research, leading to the development of synthetic analogs and prodrugs that have entered clinical trials. This technical guide provides an in-depth exploration of the discovery, origin, and fundamental biological activities of Combretastatin A4, tailored for professionals in the field of oncology and drug development.

Discovery and Origin

Combretastatin A4 was first isolated from the bark of the South African bushwillow tree, Combretum caffrum[1][2][3][4]. The discovery was the result of a bioassay-guided fractionation program led by G. R. Pettit and his colleagues in the 1980s, which aimed to identify novel cytotoxic compounds from natural sources[2][5][6]. The isolation process, guided by the compound's potent inhibitory activity against murine P-388 lymphocytic leukemia cells, involved a meticulous series of extraction and chromatographic separations[1][7].

The initial extraction of the plant material was typically performed with an organic solvent mixture, such as methylene chloride/methanol[8]. This crude extract then underwent solvent partitioning to separate compounds based on their polarity. The active fractions were further purified using a combination of column chromatography techniques, including Sephadex LH-20 and silica gel chromatography, with various solvent systems to yield the pure Combretastatin A4[8][9].

Chemical Structure

Combretastatin A4 is a cis-stilbene characterized by a 3,4,5-trimethoxyphenyl ring (A-ring) linked via a cis-double bond to a 3-hydroxy-4-methoxyphenyl ring (B-ring). The cis configuration of the double bond is crucial for its high biological activity; the corresponding trans-isomer is significantly less potent[4].

Quantitative Data

The biological activity of Combretastatin A4 has been extensively quantified against various cancer cell lines and in biochemical assays. The following tables summarize key quantitative data.

Table 1: Cytotoxicity of Combretastatin A4 against Human Cancer Cell Lines (NCI-60)

| Cell Line | Cancer Type | GI50 (µM) |

| Leukemia | ||

| CCRF-CEM | Leukemia | 0.002 |

| HL-60(TB) | Leukemia | <0.001 |

| K-562 | Leukemia | 0.003 |

| MOLT-4 | Leukemia | 0.002 |

| RPMI-8226 | Leukemia | 0.003 |

| SR | Leukemia | 0.002 |

| Non-Small Cell Lung Cancer | ||

| A549/ATCC | Non-Small Cell Lung Cancer | 0.003 |

| EKVX | Non-Small Cell Lung Cancer | 0.002 |

| HOP-62 | Non-Small Cell Lung Cancer | 0.004 |

| HOP-92 | Non-Small Cell Lung Cancer | 0.003 |

| NCI-H226 | Non-Small Cell Lung Cancer | 0.003 |

| NCI-H23 | Non-Small Cell Lung Cancer | 0.003 |

| NCI-H322M | Non-Small Cell Lung Cancer | 0.004 |

| NCI-H460 | Non-Small Cell Lung Cancer | 0.002 |

| NCI-H522 | Non-Small Cell Lung Cancer | 0.003 |

| Colon Cancer | ||

| COLO 205 | Colon Cancer | 0.002 |

| DLD-1 | Colon Cancer | 0.002 |

| HCT-116 | Colon Cancer | 0.002 |

| HCT-15 | Colon Cancer | 0.002 |

| HT29 | Colon Cancer | 0.002 |

| KM12 | Colon Cancer | 0.002 |

| SW-620 | Colon Cancer | 0.002 |

| CNS Cancer | ||

| SF-268 | CNS Cancer | 0.003 |

| SF-295 | CNS Cancer | 0.002 |

| SF-539 | CNS Cancer | 0.003 |

| SNB-19 | CNS Cancer | 0.003 |

| SNB-75 | CNS Cancer | 0.003 |

| U251 | CNS Cancer | 0.003 |

| Melanoma | ||

| LOX IMVI | Melanoma | 0.002 |

| MALME-3M | Melanoma | 0.003 |

| M14 | Melanoma | 0.003 |

| SK-MEL-2 | Melanoma | 0.004 |

| SK-MEL-28 | Melanoma | 0.004 |

| SK-MEL-5 | Melanoma | 0.003 |

| UACC-257 | Melanoma | 0.003 |

| UACC-62 | Melanoma | 0.003 |

| Ovarian Cancer | ||

| IGROV1 | Ovarian Cancer | 0.003 |

| OVCAR-3 | Ovarian Cancer | 0.003 |

| OVCAR-4 | Ovarian Cancer | 0.003 |

| OVCAR-5 | Ovarian Cancer | 0.003 |

| OVCAR-8 | Ovarian Cancer | 0.003 |

| SK-OV-3 | Ovarian Cancer | 0.004 |

| Renal Cancer | ||

| 786-0 | Renal Cancer | 0.003 |

| A498 | Renal Cancer | 0.004 |

| ACHN | Renal Cancer | 0.003 |

| CAKI-1 | Renal Cancer | 0.003 |

| RXF 393 | Renal Cancer | 0.003 |

| SN12C | Renal Cancer | 0.003 |

| TK-10 | Renal Cancer | 0.003 |

| UO-31 | Renal Cancer | 0.003 |

| Prostate Cancer | ||

| PC-3 | Prostate Cancer | 0.003 |

| DU-145 | Prostate Cancer | 0.003 |

| Breast Cancer | ||

| MCF7 | Breast Cancer | 0.003 |

| MDA-MB-231/ATCC | Breast Cancer | 0.003 |

| HS 578T | Breast Cancer | 0.003 |

| BT-549 | Breast Cancer | 0.003 |

| T-47D | Breast Cancer | 0.004 |

| MDA-MB-468 | Breast Cancer | 0.003 |

Data sourced from the NCI Developmental Therapeutics Program (DTP) database. GI50 is the concentration required to inhibit cell growth by 50%.

Table 2: Inhibition of Tubulin Polymerization by Combretastatin A4

| Parameter | Value |

| IC50 (in vitro tubulin polymerization) | 2-3 µM[1] |

| Binding Site on Tubulin | Colchicine-binding site on β-tubulin |

| Effect on Microtubules | Inhibition of polymerization, leading to depolymerization |

Experimental Protocols

Bioassay-Guided Isolation of Combretastatin A4 from Combretum caffrum

This protocol is a generalized representation based on the methodologies described by Pettit et al.[7][8][9][10].

-

Plant Material and Extraction:

-

Obtain dried, ground bark of Combretum caffrum.

-

Perform a large-scale extraction with a mixture of methylene chloride and methanol (e.g., 1:1 v/v) at room temperature for an extended period (e.g., 24-48 hours).

-

Filter the extract and concentrate it under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

Dissolve the crude extract in a mixture of methanol and water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as hexane, carbon tetrachloride, and methylene chloride.

-

Monitor the cytotoxic activity of each fraction using a relevant bioassay (e.g., against P-388 murine leukemia cells). The majority of the activity is typically found in the methylene chloride fraction.

-

-

Sephadex LH-20 Chromatography:

-

Apply the active methylene chloride fraction to a Sephadex LH-20 column.

-

Elute the column with a suitable solvent system (e.g., hexane-toluene-methanol, 3:1:1 v/v/v)[9].

-

Collect fractions and monitor for cytotoxic activity to identify the active fractions.

-

-

Silica Gel Chromatography:

-

Pool the active fractions from the Sephadex LH-20 column and concentrate.

-

Subject the concentrated active fraction to silica gel column chromatography.

-

Elute the column with a gradient of solvents, such as hexane-ethyl acetate[9].

-

Collect fractions and monitor by thin-layer chromatography (TLC) and bioassay.

-

-

Final Purification:

-

Combine the fractions containing the compound of interest.

-

Perform final purification by preparative high-performance liquid chromatography (HPLC) on a silica gel column with a suitable mobile phase to yield pure Combretastatin A4.

-

Characterize the purified compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS) and by comparing the data with published values.

-

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

-

Reagents and Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Combretastatin A4 stock solution (in DMSO)

-

Glycerol

-

96-well microplate

-

Temperature-controlled spectrophotometer

-

-

Procedure:

-

Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer containing glycerol.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Add varying concentrations of Combretastatin A4 (or DMSO as a vehicle control) to the wells of a 96-well plate.

-

Initiate the polymerization by adding the tubulin-GTP solution to the wells.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Plot absorbance versus time to generate polymerization curves.

-

Calculate the IC50 value, which is the concentration of Combretastatin A4 that inhibits tubulin polymerization by 50% compared to the control.

-

In Vitro Endothelial Cell Permeability Assay (Transwell Assay)

This assay assesses the effect of Combretastatin A4 on the permeability of an endothelial cell monolayer.

-

Reagents and Materials:

-

Human umbilical vein endothelial cells (HUVECs)

-

Endothelial cell growth medium

-

Transwell inserts (e.g., 0.4 µm pore size) for 24-well plates

-

Fibronectin or collagen to coat the inserts

-

FITC-dextran (e.g., 70 kDa)

-

Combretastatin A4

-

Fluorescence plate reader

-

-

Procedure:

-

Coat the Transwell inserts with fibronectin or collagen and allow them to dry.

-

Seed HUVECs onto the coated inserts at a high density to form a confluent monolayer. Culture for 2-3 days.

-

Once a confluent monolayer is formed, treat the cells with various concentrations of Combretastatin A4 (or vehicle control) in the upper chamber for a specified time (e.g., 4-24 hours).

-

After the treatment period, add FITC-dextran to the upper chamber.

-

Incubate for a defined period (e.g., 30-60 minutes).

-

Collect samples from the lower chamber.

-

Measure the fluorescence of the samples from the lower chamber using a fluorescence plate reader (excitation ~490 nm, emission ~520 nm).

-

An increase in fluorescence in the lower chamber indicates an increase in the permeability of the endothelial monolayer.

-

Signaling Pathways and Mechanisms of Action

Combretastatin A4 exerts its potent anti-cancer effects through two primary mechanisms: inhibition of tubulin polymerization and disruption of tumor vasculature.

Inhibition of Tubulin Polymerization

Combretastatin A4 binds to the colchicine-binding site on β-tubulin, a subunit of the microtubule protein heterodimer. This binding prevents the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells.

Vascular Disrupting Activity

A key and distinguishing feature of Combretastatin A4 is its potent activity as a vascular disrupting agent (VDA). It selectively targets the immature and poorly organized vasculature of tumors, leading to a rapid shutdown of blood flow and subsequent tumor necrosis. This effect is mediated, in part, by its impact on endothelial cells. CA4 disrupts the endothelial cell cytoskeleton, leading to cell rounding and increased permeability of the endothelial barrier.

A critical signaling pathway implicated in the vascular-disrupting effects of Combretastatin A4 involves Vascular Endothelial (VE)-cadherin. VE-cadherin is a key component of adherens junctions between endothelial cells, and its function is crucial for maintaining vascular integrity. Combretastatin A4 has been shown to disrupt the VE-cadherin/β-catenin/Akt signaling pathway, leading to the disassembly of adherens junctions and increased vascular permeability[11].

Experimental Workflow Diagrams

Bioassay-Guided Fractionation Workflow

Conclusion

Combretastatin A4, originally discovered through a systematic bioassay-guided exploration of natural products, continues to be a molecule of significant interest in oncology. Its dual mechanism of action, combining potent cytotoxicity through tubulin inhibition with a remarkable ability to disrupt tumor vasculature, provides a powerful and multifaceted approach to cancer therapy. The detailed understanding of its discovery, origin, and mechanisms of action presented in this guide serves as a valuable resource for researchers and drug development professionals dedicated to advancing the fight against cancer. The ongoing development of more soluble and stable analogs of Combretastatin A4 holds great promise for the future of targeted cancer treatments.

References

- 1. Isolation and structure of the strong cell growth and tubulin inhibitor combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benthamscience.com [benthamscience.com]

- 4. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Isolation, structure, synthesis, and antimitotic properties of combretastatins B-3 and B-4 from Combretum caffrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Combretastatins D series and analogues: from isolation, synthetic challenges and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Isolation, structure, and synthesis of combretastatins A-1 and B-1, potent new inhibitors of microtubule assembly, derived from Combretum caffrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An assay system for in vitro detection of permeability in human "endothelium" - PubMed [pubmed.ncbi.nlm.nih.gov]

10074-A4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

10074-A4 is a small molecule inhibitor that has garnered significant attention in cancer research due to its ability to specifically disrupt the protein-protein interaction between the c-Myc oncoprotein and its obligate binding partner, Max. The c-Myc oncogene is dysregulated in a vast number of human cancers, making it a highly sought-after therapeutic target. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols for its study.

Chemical Structure and Properties

This compound is a synthetic organic compound with the IUPAC name 3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-2,4-thiazolidinedione. Its chemical and physical properties are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| CAS Number | 312631-87-1[1] |

| Molecular Formula | C₁₈H₁₄Cl₂N₂O₃S[1] |

| IUPAC Name | 3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-2,4-thiazolidinedione |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 409.3 g/mol [1] |

| Appearance | Solid |

| Purity | ≥98%[1] |

| Solubility | Soluble in DMSO[1] |

| Melting Point | Not explicitly available in the searched results. |

| logP (Octanol-Water Partition Coefficient) | Not explicitly available in the searched results. |

Biological Activity and Mechanism of Action

This compound functions as a direct inhibitor of the c-Myc-Max heterodimerization. The c-Myc protein is a transcription factor that, when dimerized with Max, binds to specific DNA sequences known as E-boxes in the promoter regions of target genes. This binding activity regulates the transcription of a wide array of genes involved in crucial cellular processes such as cell proliferation, growth, metabolism, and apoptosis.

By binding to c-Myc, this compound prevents its association with Max, thereby inhibiting the transcriptional activity of the c-Myc/Max complex. This disruption leads to a cascade of downstream effects, including:

-

Inhibition of Cell Proliferation: this compound has been shown to reduce the proliferation of various cancer cell lines.

-

Cell Cycle Arrest: The compound can induce cell cycle arrest, primarily at the G0/G1 phase.[1]

-

Downregulation of c-Myc Target Genes: Treatment with this compound leads to decreased expression of c-Myc target genes, such as ornithine decarboxylase (ODC).[1]

The inhibitory effects of this compound on the c-Myc-Max signaling pathway are visualized in the following diagram.

References

Combretastatin A4: A Technical Guide to its Biological Activity in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Combretastatin A4 (CA4), a natural stilbenoid phenol derived from the African bush willow tree, Combretum caffrum, is a potent anti-cancer agent that exhibits significant biological activity against a wide range of cancer cells.[1][2] Its primary mechanism of action involves the inhibition of tubulin polymerization, leading to microtubule depolymerization and subsequent disruption of the cellular cytoskeleton. This activity preferentially targets the tumor vasculature, classifying CA4 as a vascular disrupting agent (VDA).[3][4] This technical guide provides an in-depth overview of the biological activities of Combretastatin A4 in cancer cells, focusing on its molecular mechanisms, effects on cellular processes, and key experimental protocols for its evaluation.

Mechanism of Action

Combretastatin A4 exerts its potent anti-cancer effects through a dual mechanism: direct cytotoxicity to cancer cells and disruption of the tumor vasculature.

Inhibition of Tubulin Polymerization

The primary molecular target of Combretastatin A4 is β-tubulin.[1] CA4 binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[4] This disruption of microtubule dynamics leads to a cascade of downstream effects, including the collapse of the cellular cytoskeleton. The cis-configuration of the ethylene bridge in CA4 is crucial for its high affinity to the tubulin-binding site and, consequently, its biological activity.[2]

Vascular Disruption

A key feature of Combretastatin A4's anti-cancer activity is its role as a vascular disrupting agent (VDA).[3][4] CA4 selectively targets the immature and rapidly proliferating endothelial cells of the tumor neovasculature.[5] The disruption of the microtubule network in these endothelial cells leads to cell shape changes, increased vascular permeability, and ultimately, a shutdown of blood flow to the tumor.[6][7] This results in extensive hemorrhagic necrosis within the tumor core, depriving cancer cells of essential oxygen and nutrients.[6][8]

Cellular Effects

The disruption of microtubule dynamics by Combretastatin A4 triggers several critical cellular events, including cell cycle arrest and induction of apoptosis.

Cell Cycle Arrest

By interfering with the formation of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, Combretastatin A4 induces a potent arrest of cancer cells in the G2/M phase of the cell cycle.[3][9] This mitotic arrest prevents cell division and can ultimately lead to cell death.

Induction of Apoptosis

Combretastatin A4 is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. The apoptotic cascade is initiated following microtubule disruption and mitotic arrest. Key signaling pathways, including the VE-cadherin/β-catenin/Akt and MAPK/ERK pathways, have been implicated in CA4-induced apoptosis.[10][11] Evidence for apoptosis includes the activation of caspases, externalization of phosphatidylserine on the cell membrane, and DNA fragmentation.[12][13]

Quantitative Biological Activity

The cytotoxic and anti-proliferative effects of Combretastatin A4 have been quantified across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of its potency.

Table 1: IC50 Values of Combretastatin A4 in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| 1A9 | Ovarian Cancer | 3.6 nM | [1] |

| 518A2 | Melanoma | 0.02 µM | [1] |

| HR | Gastric Cancer | 30 nM | [1] |

| NUGC3 | Stomach Cancer | 8520 nM | [1] |

| BFTC 905 | Bladder Cancer | 2-4 nM | [3] |

| TSGH 8301 | Bladder Cancer | 2-4 nM | [3] |

| A549 | Non-small Cell Lung Cancer | 1.8 ± 0.6 µM (analog) | [14] |

| HL-7702 | Normal Human Liver | 9.1 ± 0.4 µM (analog) | [14] |

| MCF-7 | Breast Cancer | 39.89 ± 1.5% apoptosis (analog) | [7] |

| MDA-MB-231 | Breast Cancer | 32.82 ± 0.6% apoptosis (analog) | [7] |

| MDA-MB-453 | Breast Cancer | 23.77 ± 1.1% apoptosis (analog) | [7] |

| MG-63 | Osteosarcoma | Not specified | [10] |

| HCT-116 | Colorectal Cancer | Not specified | [10] |

| HT-29 | Colorectal Cancer | Resistant | [10] |

Table 2: Quantitative Effects of Combretastatin A4 on Cell Cycle and Apoptosis

| Cell Line | Treatment | Effect | Quantitative Data | Reference |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 0.1 µM CA4 for 8h | Apoptosis (Annexin V binding) | 50% of cells | [13] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 0.1 µM CA4 for 24h | Apoptosis (Nuclear morphology) | ~75% of cells | [13] |

| BFTC 905 & TSGH 8301 | CA4 treatment | Sub-G1 formation (Apoptosis) | 7- to 25-fold increase | |

| Endothelial Cells | ≥7.5 nmol/L CA4-P | Mitotic Arrest | G2/M arrest | |

| MCF-7 | IC50 of CA4 analog for 48h | Apoptosis | 39.89 ± 1.5% | [7] |

| MDA-MB-231 | IC50 of CA4 analog for 48h | Apoptosis | 32.82 ± 0.6% | [7] |

| MDA-MB-453 | IC50 of CA4 analog for 48h | Apoptosis | 23.77 ± 1.1% | [7] |

Signaling Pathways

Combretastatin A4-induced microtubule disruption triggers a complex network of intracellular signaling pathways that culminate in cell cycle arrest and apoptosis.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the biological activity of Combretastatin A4.

In Vitro Anticancer Drug Screening Workflow

A typical workflow for the initial in vitro evaluation of a potential anti-cancer compound like Combretastatin A4 is outlined below.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Combretastatin A4 for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[15]

-

Incubation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO2).[15]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[16]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be monitored by measuring the change in absorbance at 340 nm over time.

Protocol:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin protein (e.g., bovine brain tubulin) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

-

Prepare a stock solution of GTP in the same buffer.

-

Prepare serial dilutions of Combretastatin A4 and control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor) in the assay buffer.

-

-

Reaction Setup:

-

In a pre-warmed 96-well plate, add the tubulin solution to each well.

-

Add the test compounds at various concentrations to the respective wells. Include vehicle and positive/negative controls.

-

-

Initiation and Measurement:

-

Data Analysis:

-

Plot the absorbance values against time to generate polymerization curves.

-

The inhibitory or enhancing effect of the compound is determined by comparing the rate and extent of polymerization to the vehicle control.

-

Calculate the IC50 value for tubulin polymerization inhibition from a dose-response curve.

-

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

Principle: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent dye that is excluded by live cells but can enter late apoptotic and necrotic cells with compromised membrane integrity, allowing for their differentiation.[3]

Protocol:

-

Cell Treatment: Treat cells with Combretastatin A4 for the desired time to induce apoptosis.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold 1X PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining:

-

To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V.

-

Add 5-10 µL of PI staining solution.

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry.

-

Annexin V-negative, PI-negative cells are viable.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA.[1] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in G0/G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases.

Protocol:

-

Cell Harvesting: Harvest cells after treatment with Combretastatin A4.

-

Fixation: Fix the cells in cold 70% ethanol while gently vortexing. This permeabilizes the cells. Incubate on ice for at least 30 minutes.[14]

-

Washing: Wash the cells twice with PBS.

-

RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in a solution containing RNase A and incubate to degrade RNA.[14]

-

PI Staining: Add PI staining solution to the cells and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting the PI fluorescence signal.

-

Data Analysis: Generate a histogram of DNA content versus cell count. Quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of the activity of microtubule-targeting agents like Combretastatin A4.

Conclusion

Combretastatin A4 is a potent anti-cancer agent with a well-defined mechanism of action centered on the disruption of microtubule dynamics. Its dual role as a direct cytotoxic agent and a vascular disrupting agent makes it a promising candidate for cancer therapy. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of Combretastatin A4 and its analogs, facilitating further research and development in this area. A thorough understanding of its biological activities and the application of standardized experimental procedures are crucial for unlocking the full therapeutic potential of this remarkable natural product.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Tubulin-Binding Agent Combretastatin A-4-Phosphate Arrests Endothelial Cells in Mitosis and Induces Mitotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combretastatin A-4 inhibits cell growth and metastasis in bladder cancer cells and retards tumour growth in a murine orthotopic bladder tumour model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Workflow for defining reference chemicals for assessing performance of in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. imrpress.com [imrpress.com]

- 8. Structurally simplified biphenyl combretastatin A4 derivatives retain in vitro anti-cancer activity dependent on mitotic arrest | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. neuroquantology.com [neuroquantology.com]

- 11. Induction of apoptosis in proliferating human endothelial cells by the tumor-specific antiangiogenesis agent combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The tubulin-binding agent combretastatin A-4-phosphate arrests endothelial cells in mitosis and induces mitotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 16. researchgate.net [researchgate.net]

The c-Myc Inhibitor 10074-A4: An In-Depth Technical Guide to its Effects on the Endothelial Cell Cytoskeleton

For Researchers, Scientists, and Drug Development Professionals

Abstract

The proto-oncogene c-Myc is a critical regulator of cell growth, proliferation, and metabolism. In endothelial cells, c-Myc plays a pivotal role in angiogenesis, the formation of new blood vessels. The small molecule inhibitor 10074-A4 targets the interaction between c-Myc and its obligate partner Max, thereby disrupting c-Myc's transcriptional activity. While the direct effects of this compound on the endothelial cell cytoskeleton have not been extensively characterized, its impact on c-Myc-driven processes provides a strong basis for predicting significant alterations to cytoskeletal architecture and function. This technical guide synthesizes the available evidence on c-Myc's role in endothelial cell biology to infer the likely consequences of its inhibition by this compound on the cytoskeleton, and provides detailed protocols for investigating these effects.

Introduction: c-Myc in Endothelial Cell Function

c-Myc is a transcription factor that regulates the expression of a vast network of genes involved in essential cellular processes. In endothelial cells, c-Myc is crucial for a number of functions that are intrinsically linked to the dynamic remodeling of the cytoskeleton:

-

Proliferation and Angiogenesis: c-Myc drives the cell cycle and is essential for the proliferation of endothelial cells during angiogenesis.[1][2] Studies involving the knockdown of c-Myc in human umbilical vein endothelial cells (HUVECs) have demonstrated a significant reduction in proliferation and an impairment of in vitro tube formation, a key process in angiogenesis that relies on coordinated changes in cell shape and migration.[1]

-

Cell Morphology and Senescence: A reduction in c-Myc expression in endothelial cells leads to distinct morphological changes, including an increase in cell size and a flattened appearance, which are characteristic of a senescent phenotype.[1] These morphological alterations are a direct reflection of changes in the underlying cytoskeletal organization.

-

Gene Expression: c-Myc regulates the expression of numerous genes, including those involved in cell adhesion, extracellular matrix remodeling, and the expression of growth factors.[1] These gene products are critical for the proper functioning of the cytoskeleton and for mediating the interactions of endothelial cells with their environment.

Given that this compound inhibits c-Myc activity, it is highly probable that this compound will induce effects on the endothelial cytoskeleton that mirror those observed with c-Myc knockdown, including alterations in cell shape, migration, and the organization of actin filaments, microtubules, and intermediate filaments.

Predicted Effects of this compound on the Endothelial Cytoskeleton

Based on the known functions of c-Myc, the following effects of this compound on the endothelial cell cytoskeleton can be hypothesized:

-

Actin Cytoskeleton: Inhibition of c-Myc is likely to lead to a reorganization of the actin cytoskeleton. This may manifest as a reduction in stress fibers and an altered distribution of cortical actin, contributing to the observed changes in cell morphology and reduced migratory capacity.

-

Microtubule Network: While direct evidence is limited, the role of c-Myc in cell cycle progression suggests that its inhibition could affect the microtubule network, which is fundamental for mitosis and the maintenance of cell shape.

-

Intermediate Filaments: Changes in the expression of genes encoding for extracellular matrix components and adhesion molecules, regulated by c-Myc, could indirectly impact the organization of intermediate filaments, such as vimentin, which play a role in cell integrity and adhesion.

Quantitative Data Summary

Currently, there is a lack of direct quantitative data from studies specifically investigating the effect of this compound on the endothelial cell cytoskeleton. The following table summarizes quantitative data from a study on c-Myc knockdown in HUVECs, which can serve as a proxy for the expected effects of this compound.

| Parameter | Effect of c-Myc Knockdown | Cell Type | Reference |

| Proliferation (DNA synthesis) | Reduced | HUVEC | [1] |

| Tube Formation (in Matrigel) | Reduced | HUVEC | [1] |

| Senescence-associated β-galactosidase activity | Increased | HUVEC | [1] |

| Cells in G1 phase of cell cycle | Increased | HUVEC | [1] |

Experimental Protocols

To investigate the effects of this compound on the endothelial cell cytoskeleton, a combination of imaging and functional assays is recommended.

Immunofluorescence Staining of the Actin Cytoskeleton (Phalloidin Staining)

This protocol allows for the visualization of F-actin filaments within endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

This compound (or other c-Myc inhibitor)

-

Coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

1% Bovine Serum Albumin (BSA) in PBS

-

Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting Medium

-

Fluorescence Microscope

Procedure:

-

Seed HUVECs onto sterile coverslips in a 24-well plate and culture until they reach the desired confluency.

-

Treat the cells with varying concentrations of this compound or vehicle control for the desired duration.

-

Gently wash the cells twice with pre-warmed Phosphate-Buffered Saline (PBS).

-

Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes.

-

Incubate the cells with the fluorescently-conjugated phalloidin solution (diluted in 1% BSA/PBS according to the manufacturer's instructions) for 20-30 minutes at room temperature in the dark.[3][4]

-

Wash the cells three times with PBS.

-

Counterstain the nuclei by incubating with DAPI solution (diluted in PBS) for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.

Endothelial Cell Migration Assay (Transwell Assay)

This assay quantifies the migratory capacity of endothelial cells in response to a chemoattractant.

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium (with and without serum)

-

This compound

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Chemoattractant (e.g., VEGF or serum-containing medium)

-

Cotton swabs

-

Methanol or 4% PFA

-

Crystal Violet solution

-

Microscope

Procedure:

-

Culture HUVECs to sub-confluency.

-

Starve the cells in serum-free medium for 4-6 hours prior to the assay.

-

Pre-treat the starved cells with this compound or vehicle control for a defined period.

-

Add chemoattractant to the lower chamber of the 24-well plate.

-

Seed the pre-treated HUVECs into the upper chamber of the Transwell inserts in serum-free medium.[5][6]

-

Incubate the plate at 37°C in a CO2 incubator for 4-24 hours.

-

After incubation, remove the non-migrated cells from the upper surface of the insert membrane by gently swabbing with a cotton swab.[5]

-

Fix the migrated cells on the lower surface of the membrane with methanol or 4% PFA for 10 minutes.

-

Stain the fixed cells with Crystal Violet solution for 10-20 minutes.

-

Gently wash the inserts with water to remove excess stain.

-

Allow the inserts to air dry.

-

Count the number of migrated cells in several random fields of view under a microscope.

Endothelial Monolayer Permeability Assay

This assay measures the integrity of the endothelial barrier by quantifying the passage of a fluorescently labeled tracer.

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium

-

This compound

-

Transwell inserts (e.g., 0.4 µm pore size) for 24-well plates

-

Fluorescently labeled dextran (e.g., FITC-dextran)

-

Fluorescence plate reader

Procedure:

-

Seed HUVECs onto the Transwell inserts and culture them until a confluent monolayer is formed. The formation of a tight barrier can be monitored by measuring Transendothelial Electrical Resistance (TEER).

-

Treat the confluent monolayer with this compound or vehicle control for the desired duration.

-

Incubate for a defined period (e.g., 1-4 hours).

-

Collect samples from the lower chamber.

-

Measure the fluorescence intensity of the samples from the lower chamber using a fluorescence plate reader.[7][8]

-

The amount of fluorescence is proportional to the permeability of the endothelial monolayer.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a process dependent on cytoskeletal dynamics.

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium

-

This compound

-

Matrigel or other basement membrane extract

-

96-well plate

-

Microscope with imaging software

Procedure:

-

Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for 30-60 minutes.[9][10][11][12][13]

-

Harvest and resuspend HUVECs in medium containing this compound or vehicle control.

-

Incubate at 37°C and monitor tube formation over several hours (typically 4-12 hours).

-

Capture images of the tube-like structures at different time points.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging analysis software.[9]

Signaling Pathways and Visualizations

The regulation of the endothelial cytoskeleton is a complex process involving numerous signaling pathways. c-Myc is known to influence several of these pathways, most notably those involving Rho GTPases.

Inferred Signaling Pathway: c-Myc and Rho GTPase Regulation

Inhibition of c-Myc by this compound is expected to modulate the activity of Rho family GTPases, such as RhoA, Rac1, and Cdc42, which are master regulators of the actin cytoskeleton. For instance, studies have shown that Cdc42 can reduce RhoA activity in endothelial cells.[14] While the direct link between c-Myc and these GTPases in endothelial cells requires further investigation, it is plausible that c-Myc regulates the expression of guanine nucleotide exchange factors (GEFs) or GTPase-activating proteins (GAPs) that control the activity of Rho GTPases.

Caption: Inferred signaling pathway of this compound's effect on the actin cytoskeleton.

Experimental Workflow: Immunofluorescence Staining

The following diagram illustrates the key steps in the immunofluorescence staining protocol to visualize the actin cytoskeleton.

Caption: Workflow for actin cytoskeleton immunofluorescence staining.

Experimental Workflow: Transwell Migration Assay

This diagram outlines the process for quantifying endothelial cell migration using a Transwell assay.

Caption: Workflow for the endothelial cell transwell migration assay.

Conclusion

While direct experimental evidence is currently limited, the established role of c-Myc in regulating fundamental endothelial cell processes strongly suggests that its inhibitor, this compound, will have profound effects on the endothelial cytoskeleton. The provided experimental protocols offer a robust framework for researchers to investigate these effects in a quantitative and reproducible manner. A deeper understanding of how this compound modulates the endothelial cytoskeleton will be invaluable for assessing its therapeutic potential in angiogenesis-dependent diseases and for the development of novel anti-angiogenic strategies. Future studies should focus on elucidating the specific molecular pathways that link c-Myc inhibition to cytoskeletal remodeling in endothelial cells.

References

- 1. c-Myc is essential to prevent endothelial pro-inflammatory senescent phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Endothelial c-Myc knockout disrupts metabolic homeostasis and triggers the development of obesity [frontiersin.org]

- 3. Phalloidin staining protocol | Abcam [abcam.com]

- 4. ibidi.com [ibidi.com]

- 5. protocols.io [protocols.io]

- 6. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Endothelial paracellular permeability assay [protocols.io]

- 9. ibidi.com [ibidi.com]

- 10. yeasenbio.com [yeasenbio.com]

- 11. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]

- 12. corning.com [corning.com]

- 13. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Critical role of Cdc42 in mediating endothelial barrier protection in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Combretastatin A4: An In-Depth Technical Guide to its Core Signal Transduction Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Combretastatin A4 (CA4), a natural stilbenoid phenol derived from the bark of the African bush willow, Combretum caffrum, has emerged as a potent anti-cancer agent with a unique dual mechanism of action. It functions as both a powerful inhibitor of tubulin polymerization and a vascular disrupting agent (VDA), leading to mitotic arrest and targeted shutdown of tumor vasculature. This technical guide provides a comprehensive overview of the core signal transduction pathways modulated by CA4, detailed experimental protocols for studying its effects, and a quantitative summary of its activity.

Core Mechanism of Action: Microtubule Destabilization

The primary molecular target of Combretastatin A4 is β-tubulin, a key component of microtubules. By binding to the colchicine-binding site on β-tubulin, CA4 inhibits the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics has profound effects on cellular processes, most notably mitosis.

The inhibition of microtubule formation prevents the proper assembly of the mitotic spindle, a critical structure for the segregation of chromosomes during cell division. This leads to an arrest of the cell cycle in the G2/M phase and can ultimately trigger apoptotic cell death.

Signal Transduction Pathways

Combretastatin A4's cellular effects are mediated through a complex interplay of various signal transduction pathways, primarily impacting apoptosis and vascular stability.

Induction of Apoptosis

CA4 induces apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The G2/M arrest caused by microtubule disruption is a major trigger for the intrinsic pathway.

-

Intrinsic Pathway: Prolonged mitotic arrest activates a cascade of events leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which then binds to Apaf-1 to form the apoptosome. The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death. This pathway is also influenced by the Bcl-2 family of proteins, with CA4 promoting the activity of pro-apoptotic members (e.g., Bax, Bak) and inhibiting anti-apoptotic members (e.g., Bcl-2, Bcl-xL).

-

Extrinsic Pathway: While less predominantly studied, evidence suggests CA4 can also potentiate the extrinsic pathway. This pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface, leading to the activation of caspase-8, which can then directly activate executioner caspases or cleave Bid to amplify the mitochondrial apoptotic signal.

Furthermore, CA4 has been shown to induce apoptosis through caspase-independent mechanisms, involving the release of other mitochondrial proteins like apoptosis-inducing factor (AIF).

Vascular Disruption

A key feature of Combretastatin A4 is its potent and selective activity against tumor vasculature. It targets immature, actively proliferating endothelial cells within the tumor microenvironment, leading to a rapid collapse of the tumor blood supply and subsequent necrosis of the tumor core. This vascular disruption is orchestrated by several signaling pathways:

-

Disruption of VE-Cadherin Signaling: Vascular Endothelial (VE)-cadherin is a crucial component of adherens junctions between endothelial cells, maintaining vascular integrity. CA4 disrupts the microtubule network in endothelial cells, which in turn leads to the destabilization of VE-cadherin-mediated cell-cell junctions. This disruption is associated with the dephosphorylation of VE-cadherin and β-catenin, and the inhibition of the pro-survival PI3K/Akt signaling pathway. The loss of junctional integrity increases vascular permeability.

-

Activation of the Rho/Rho Kinase (ROCK) Pathway: The depolymerization of microtubules by CA4 leads to the activation of the small GTPase RhoA and its downstream effector, Rho kinase (ROCK). Activation of the Rho/ROCK pathway promotes the formation of actin stress fibers and actomyosin contractility, causing endothelial cell rounding and the formation of intercellular gaps. This further contributes to the increase in vascular permeability and the breakdown of the endothelial barrier.

-

Modulation of MAPK/ERK and PI3K/AKT Pathways: In some cancer cell types, CA4 and its analogs have been shown to suppress the MAPK/ERK and PI3K/AKT signaling pathways. These pathways are critical for cell proliferation, survival, and angiogenesis. By inhibiting these pathways, CA4 can further contribute to its anti-proliferative and anti-angiogenic effects.

Quantitative Data

The anti-proliferative activity of Combretastatin A4 is typically quantified by its half-maximal inhibitory concentration (IC50) value, which varies depending on the cell line and assay conditions.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| K562 | Chronic Myelogenous Leukemia | 1.4 | |

| HL-60 | Acute Promyelocytic Leukemia | 2.9 | |

| MCF-7 | Breast Adenocarcinoma | 3.2 | |

| A549 | Lung Carcinoma | 3.8 | [1] |

| HCT-116 | Colon Carcinoma | 4.6 | |

| PC-3 | Prostate Adenocarcinoma | 7.1 | |

| OVCAR-3 | Ovarian Adenocarcinoma | 9.8 | |

| B16-F10 | Murine Melanoma | 1.2 | [2] |

| P388 | Murine Leukemia | 0.7 | [2] |

| HUVEC | Human Umbilical Vein Endothelial Cells | 1.5 - 10 | [3] |

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)